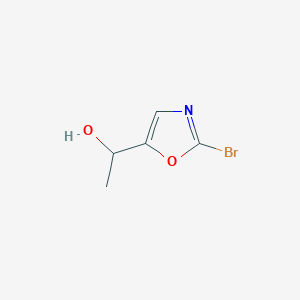![molecular formula C21H21BrO4 B13137485 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 919114-38-8](/img/structure/B13137485.png)
2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its bromine, isopropoxy, and methyl substituents on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione typically involves multiple steps:
Isopropoxylation: The addition of isopropoxy groups at the 1 and 8 positions.
Oxidation: The formation of the anthraquinone core through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isopropoxylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinone core to hydroquinone.
Substitution: Replacement of bromine or isopropoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.
9,10-Anthraquinone: The parent compound without any substituents.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.
Uniqueness
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
919114-38-8 |
|---|---|
分子式 |
C21H21BrO4 |
分子量 |
417.3 g/mol |
IUPAC名 |
2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3 |
InChIキー |
JUDSFYJDZITMGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


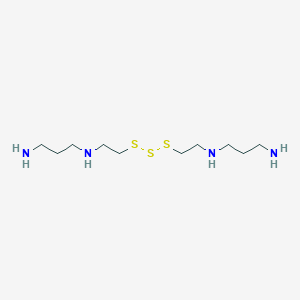
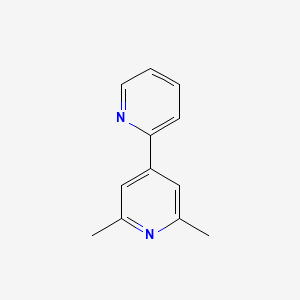
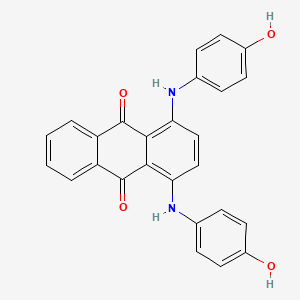
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

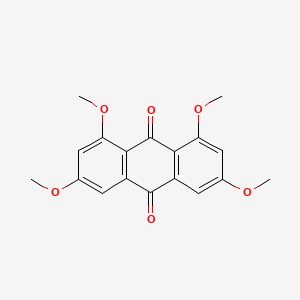
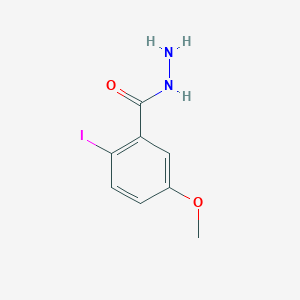

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
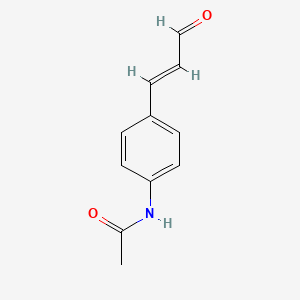
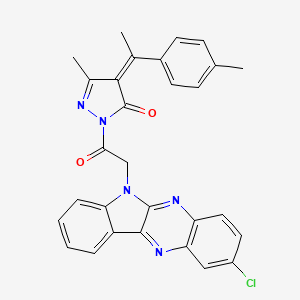
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
